9-Heptylphenanthrene
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Overview
Description
Phenanthrene,9-heptyl- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C14H10. Phenanthrene consists of three fused benzene rings arranged in an angular fashion. This compound is known for its applications in various fields, including environmental chemistry, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene derivatives, including Phenanthrene,9-heptyl-, can be achieved through several methods. One common approach is the functionalization of phenanthrene at specific positions. For instance, the regioselective functionalization of 9-hydroxyphenanthrene has been explored for the preparation of various derivatives . The Haworth synthesis, Bardhan-Sengupta method, and Bogert-Crooke synthesis are notable methods for preparing phenanthrene .
Industrial Production Methods
Industrial production of phenanthrene derivatives often involves the purification of technical phenanthrene from coal tar. This process includes dissolving technical phenanthrene in ethanol, followed by crystallization upon cooling . The large-scale preparation of phenanthrene derivatives is facilitated by the availability of phenanthrene as a byproduct of coal tar distillation.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene,9-heptyl- undergoes various chemical reactions, including:
Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using chromic acid.
Reduction: Reduction of phenanthrene with hydrogen gas and Raney nickel yields 9,10-dihydrophenanthrene.
Electrophilic Halogenation: Halogenation with bromine results in 9-bromophenanthrene.
Aromatic Sulfonation: Sulfonation with sulfuric acid produces 2- and 3-phenanthrenesulfonic acids.
Ozonolysis: Ozonolysis of phenanthrene leads to the formation of diphenylaldehyde.
Common Reagents and Conditions
The common reagents used in these reactions include chromic acid for oxidation, hydrogen gas and Raney nickel for reduction, bromine for halogenation, sulfuric acid for sulfonation, and ozone for ozonolysis .
Major Products
The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, 9-bromophenanthrene, phenanthrenesulfonic acids, and diphenylaldehyde .
Scientific Research Applications
Phenanthrene,9-heptyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of phenanthrene derivatives involves their interaction with molecular targets and pathways. For example, phenanthrene-induced cytochrome P450 genes play a role in the biodegradation and tolerance response to polycyclic aromatic hydrocarbons (PAHs) in plants . The CYP75B1 gene, in particular, is associated with phenanthrene tolerance by regulating the concentration of antioxidants through the production of 3′-hydroxylated flavonoids .
Comparison with Similar Compounds
Phenanthrene,9-heptyl- can be compared with other similar compounds, such as:
Phenanthridine: Used in dyes and as an oxidizing agent.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
These compounds share the phenanthrene skeleton but differ in their functional groups and applications
Properties
CAS No. |
23921-10-0 |
---|---|
Molecular Formula |
C21H24 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
9-heptylphenanthrene |
InChI |
InChI=1S/C21H24/c1-2-3-4-5-6-11-17-16-18-12-7-8-13-19(18)21-15-10-9-14-20(17)21/h7-10,12-16H,2-6,11H2,1H3 |
InChI Key |
VMHPGLJEZIRMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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